molecular formula C17H17N5O3 B2640444 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide CAS No. 1251564-51-8

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide

Cat. No.: B2640444
CAS No.: 1251564-51-8
M. Wt: 339.355
InChI Key: QOYPZICPCPRXQM-UHFFFAOYSA-N
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Description

1-[6-(Furan-2-yl)pyridazin-3-yl]-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a furan ring at the 6-position and a piperidine-3-carboxamide group at the 3-position. The carboxamide moiety is further functionalized with a 1,2-oxazol-3-yl substituent. The furan and oxazole rings contribute π-electron density and hydrogen-bonding capacity, while the piperidine ring offers conformational flexibility, a common feature in bioactive molecules .

Properties

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-17(18-15-7-10-25-21-15)12-3-1-8-22(11-12)16-6-5-13(19-20-16)14-4-2-9-24-14/h2,4-7,9-10,12H,1,3,8,11H2,(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYPZICPCPRXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the furan, pyridazine, oxazole, and piperidine rings. These core structures are then linked together through a series of condensation and substitution reactions under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[6-(Furan-2-yl)pyridazin-3-yl]-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[6-(Furan-2-yl)pyridazin-3-yl]-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogs identified in the literature:

Compound Name Core Structure Key Substituents Potential Pharmacological Relevance
Target Compound Pyridazine 6-Furan-2-yl, N-(1,2-oxazol-3-yl)piperidine-3-carboxamide Enhanced π-π stacking and H-bonding capacity
1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide Pyridazine Cyclopenta-fused pyridazine, pyrrolidinyl-pyrimidine Kinase inhibition (hypothesized)
5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide Furopyridine 4-Fluorophenyl, 1,2,4-oxadiazole, methylcarboxamide Solubility modulation via fluorinated groups
N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide Pyrimidine Bis(4-methoxyphenyl)methyl, pyridazin-3-yl Electron-withdrawing effects for stability
N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide Pyridine Chloro, hydroxypropynyl, pivalamide Steric hindrance and metabolic stability

Key Observations :

  • Core Heterocycles : The pyridazine core in the target compound distinguishes it from pyridine (e.g., ) or pyrimidine analogs (e.g., ). Pyridazine’s electron-deficient nature may enhance interactions with cationic or polar binding pockets compared to pyridine derivatives .
  • Substituent Effects: The 1,2-oxazol-3-yl group in the target compound provides a hydrogen-bond acceptor, contrasting with the pyrrolidinyl group in the cyclopenta-pyridazine analog (), which may prioritize basicity over H-bonding.

Physicochemical and Pharmacokinetic Properties

While direct experimental data (e.g., logP, solubility) are unavailable in the provided evidence, inferences can be made:

  • Lipophilicity : The furan-oxazole combination in the target compound likely increases logP compared to polar substituents like hydroxypropynyl () but reduces it relative to fluorophenyl groups ().
  • Metabolic Stability : The oxazole ring may resist oxidative metabolism better than pyrrolidine () or methyl groups (), though this requires validation .

Biological Activity

The compound 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features several key functional groups, including a furan ring, a pyridazine moiety, an oxazole group, and a piperidine backbone. Its molecular formula is C24H25N5O2C_{24}H_{25}N_{5}O_{2}, and it exhibits a range of chemical reactivity due to the presence of these diverse groups.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The preparation may start with the synthesis of the indole and furan derivatives, followed by their coupling with pyridazine and piperidine intermediates. Common reaction conditions include the use of catalysts and controlled temperatures to ensure high yield and purity.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyridazine and piperidine can inhibit cancer cell proliferation. For instance, analogs have demonstrated significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, related compounds have been identified as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in regulating inflammatory responses.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer0.65
Compound BEnzyme Inhibitor0.12
Compound CNeuroprotective2.41

Notable Research Findings

  • Antiproliferative Effects : A study demonstrated that derivatives similar to this compound showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating strong anticancer potential .
  • Mechanism of Action : Western blot analysis revealed that certain analogs increased p53 expression levels and caspase-3 cleavage in MCF-7 cells, leading to apoptosis . This suggests a mechanism where the compound induces programmed cell death in cancer cells.
  • Selectivity for Targets : Molecular docking studies indicated strong hydrophobic interactions between the compound's aromatic rings and specific amino acid residues within target proteins, enhancing its selectivity for desired biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide, and how can yield and purity be maximized?

  • Methodology : Multi-step synthesis is typically required, involving:

  • Step 1 : Coupling of the pyridazine core with the furan moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution under reflux in solvents like toluene or dichloromethane.
  • Step 2 : Functionalization of the piperidine-carboxamide group using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
  • Optimization : Reaction conditions (temperature, pH, solvent polarity) must be tightly controlled. For example, maintaining temperatures at 60–80°C during coupling steps improves yield .
    • Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using HPLC (≥95% purity) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Primary Techniques :

  • NMR : ¹H and ¹³C NMR to verify connectivity of the pyridazine, furan, and isoxazole rings. Key signals include downfield shifts for pyridazine C-H (δ 8.5–9.5 ppm) and furan protons (δ 6.3–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 381.12) .
    • Secondary Techniques : IR spectroscopy for amide C=O stretch (~1650 cm⁻¹) and X-ray crystallography for absolute configuration .

Q. How can initial biological activity screening be designed for this compound?

  • Assay Selection :

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .
    • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) and solvent-only blanks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance this compound’s potency?

  • Approach :

  • Substituent modification : Replace the furan-2-yl group with thiophene or pyridine analogs to assess electronic effects on bioactivity .
  • Piperidine ring substitution : Introduce methyl or fluorine groups at C-4 to evaluate steric and metabolic impacts .
    • Data Analysis : Compare IC₅₀ values across derivatives using ANOVA to identify statistically significant trends .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • In silico Methods :

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase). Focus on hydrogen bonds with the carboxamide group and π-π stacking with pyridazine .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

  • Case Example : If in vitro IC₅₀ is low (e.g., 2 µM) but in vivo tumor reduction is negligible:

  • Investigate pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
  • Metabolite profiling : Identify hepatic metabolites via LC-HRMS to detect rapid degradation .

Q. What strategies mitigate solubility limitations in pharmacological assays?

  • Formulation : Use co-solvents (e.g., DMSO/PEG 400) or cyclodextrin-based encapsulation to enhance aqueous solubility .
  • Derivatization : Introduce sulfonate or tertiary amine groups to improve hydrophilicity .

Q. How can metabolic stability be evaluated in preclinical studies?

  • Assays :

  • Liver microsomes : Incubate with rat/human microsomes, quantify parent compound degradation via LC-MS .
  • CYP450 inhibition : Screen for CYP3A4/2D6 inhibition to predict drug-drug interactions .

Q. What functional groups in this compound are critical for selective target engagement?

  • Key Groups :

  • Carboxamide : Essential for hydrogen bonding with kinase ATP-binding pockets .
  • Furan ring : Modulates lipophilicity and membrane permeability .
    • Validation : Generate analogs lacking these groups and compare activity in dose-response assays .

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